Cas no 34144-10-0 (3,3-dimethyl-3H,7H-furo[3,2-c:5,4-f']dichromene-6b,10(12bH)-diol)
![3,3-dimethyl-3H,7H-furo[3,2-c:5,4-f']dichromene-6b,10(12bH)-diol structure](https://it.kuujia.com/scimg/cas/34144-10-0x500.png)
34144-10-0 structure
Nome del prodotto:3,3-dimethyl-3H,7H-furo[3,2-c:5,4-f']dichromene-6b,10(12bH)-diol
3,3-dimethyl-3H,7H-furo[3,2-c:5,4-f']dichromene-6b,10(12bH)-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,3-dimethyl-3H,7H-furo[3,2-c:5,4-f']dichromene-6b,10(12bH)-diol
- 17,17-Dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaene-2,7-diol
- 3,3-Dimethyl-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-6b,10(12bH)-diol
- DTXSID80955680
- 6a-Hydroxyphaseolin
- 9D4883R3BE
- Q27272379
- Hydroxyphaseolin
- 34144-10-0
- 3H,7H-Furo(3,2-c:5,4-f')bis(1)benzopyran-6b,10(12bH)-diol, 3,3-dimethyl-, (6bS-cis)-
- UNII-9D4883R3BE
- (2S,11S)-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaene-2,7-diol
- 3H,7H-FURO(3,2-C:5,4-F')BIS(1)BENZOPYRAN-6B,10(12BH)-DIOL, 3,3-DIMETHYL-, (6BS,12BS)-
- PHASEOLIN (FUNGICIDE), HYDROXY-
-
- Inchi: InChI=1S/C20H18O5/c1-19(2)8-7-12-15(25-19)6-5-14-17(12)24-18-13-4-3-11(21)9-16(13)23-10-20(14,18)22/h3-9,18,21-22H,10H2,1-2H3
- Chiave InChI: LPBAKOAUSJMTEN-UHFFFAOYSA-N
- Sorrisi: CC1(C=CC2=C(O1)C=CC3=C2OC4C3(COC5=C4C=CC(=C5)O)O)C
Proprietà calcolate
- Massa esatta: 338.11544
- Massa monoisotopica: 338.11542367g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 0
- Complessità: 574
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 68.2Ų
- XLogP3: 2.5
Proprietà sperimentali
- Densità: 1.397
- Punto di ebollizione: 536.2°C at 760 mmHg
- Punto di infiammabilità: 278.1°C
- Indice di rifrazione: 1.669
- PSA: 68.15
3,3-dimethyl-3H,7H-furo[3,2-c:5,4-f']dichromene-6b,10(12bH)-diol Letteratura correlata
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
4. Book reviews
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
34144-10-0 (3,3-dimethyl-3H,7H-furo[3,2-c:5,4-f']dichromene-6b,10(12bH)-diol) Prodotti correlati
- 13401-40-6(Phaseolin)
- 2728645-61-0((4-(Difluoromethyl)-2-fluorophenyl)methanesulfonamide)
- 1343722-76-8(2-(4-bromobutyl)-1,3,5-trimethylbenzene)
- 2680571-45-1(methyl 2-{(benzyloxy)carbonyl(methyl)amino}-2-(3-bromophenyl)acetate)
- 2227770-80-9((2R)-4-(3-ethynylphenyl)butan-2-ol)
- 781616-32-8(1,3-Bis(bromomethyl)-5-chlorobenzene)
- 590-88-5(butane-1,3-diamine)
- 2694058-47-2(rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate)
- 2378257-72-6(PROTAC KRAS G12C degrader-2)
- 1207543-24-5({4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}methanol)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
